Imidazo[1,2-a]pyridin-2-amine dihydrochloride
Description
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-6-5-10-4-2-1-3-7(10)9-6;;/h1-5H,8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEWYRPIJDREMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-2-amine dihydrochloride can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core . Another method includes the use of multicomponent reactions, oxidative coupling, and tandem reactions . These reactions often require specific catalysts and conditions to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to ensure its quality and purity for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-2-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include transition metal catalysts, oxidizing agents, and reducing agents . For example, the use of iodine-mediated oxidative coupling can facilitate the formation of imidazo[1,2-a]pyridine derivatives .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit enhanced biological and chemical properties .
Scientific Research Applications
Pharmaceutical Development
Imidazo[1,2-a]pyridin-2-amine dihydrochloride plays a crucial role as an intermediate in the synthesis of pharmaceuticals. Its structural properties make it particularly valuable in developing drugs aimed at treating neurological disorders and various cancers. For instance, derivatives of this compound have been synthesized and evaluated for their activity against cancer cell lines, demonstrating promising cytotoxic effects.
Case Study : A study synthesized 12 phosphonocarboxylate derivatives of imidazo[1,2-a]pyridine, which were tested against the HeLa cervical carcinoma cell line. The results indicated that several compounds exhibited significant cytotoxicity, with half-maximal inhibitory concentration (IC50) values below 150 μM for some derivatives .
Biochemical Research
In biochemical studies, this compound is utilized to investigate receptor interactions and mechanisms of neurotransmitter action. Its ability to modulate biological pathways makes it an essential tool for understanding complex cellular processes.
Example : Research has shown that imidazo[1,2-a]pyridine derivatives can inhibit protein geranylgeranylation, a crucial process in cellular signaling. This inhibition was linked to reduced cell viability in cancer models .
Medicinal Chemistry
The compound is integral to the design of new therapeutic agents due to its unique chemical structure. Its derivatives have been explored for a wide range of biological activities, including anti-inflammatory and antibacterial properties.
Research Findings : A comprehensive review highlighted the diverse pharmacological activities of imidazo[1,2-a]pyridine analogs, including their effectiveness as antiulcer, anticonvulsant, and anticancer agents. The structure-activity relationship (SAR) studies provide insights into how modifications can enhance therapeutic efficacy .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material. It is crucial for ensuring accuracy in the detection and quantification of related compounds in complex mixtures.
Material Science
The compound's stability and reactivity have led to investigations into its potential applications in material science. Researchers are exploring its use in developing advanced materials such as sensors and catalysts.
Application Example : Studies have indicated that imidazo[1,2-a]pyridine-based materials could be utilized in sensor technology due to their favorable electronic properties .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in the replication of tuberculosis bacteria . The compound’s ability to modulate these pathways makes it a promising candidate for drug development and therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomers and Substitution Patterns
Imidazo[1,2-a]pyridin-8-amine dihydrochloride
- Structure : Amine group at the 8-position of the imidazopyridine core.
- Molecular Formula : C$7$H$9$Cl$2$N$3$ (96% purity) .
(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate
Heterocyclic Core Modifications
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride
- Structure: Pyrimidine ring replaces pyridine, with an aminomethyl group at the 2-position.
- Molecular Formula : C$7$H$8$N$_4$·2HCl .
- Key Differences : The pyrimidine core introduces additional nitrogen atoms, affecting hydrogen bonding and pharmacokinetic properties. Used in synthesizing NAMPT inhibitors for cancer therapy .
6-Chloro-N-phenyl-2-(3-pyridinyl)imidazo[1,2-a]pyridin-3-amine
Multicomponent Reactions
- Adib et al. (2007): Solvent-free synthesis of 3-aminoimidazo[1,2-a]pyridines via condensation of 2-aminopyridines, aldehydes, and isonitriles (yields >85%) .
- Friedländer’s Method: Used to synthesize imidazodipyridines from 3-amino-2-formylimidazo[1,2-a]pyridine and ketones .
Pharmacological and Physicochemical Properties
Biological Activity
Imidazo[1,2-a]pyridin-2-amine dihydrochloride is a compound belonging to the imidazopyridine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activities
Imidazo[1,2-a]pyridine derivatives are noted for their wide range of biological activities, including:
- Anticancer
- Antimicrobial
- Antiviral
- Anti-inflammatory
- Antituberculosis
- Analgesic
These compounds have been identified as potential therapeutic agents in various diseases due to their ability to interact with multiple biological targets.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to specific structural features that influence its pharmacological properties. The following table summarizes key findings from SAR studies:
Antimycobacterial Activity
Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit potent activity against Mycobacterium tuberculosis. For instance, a study reported that certain analogs showed minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains of TB, significantly outperforming existing clinical candidates like PA-824 .
Anticancer Properties
Imidazo[1,2-a]pyridine derivatives have also been investigated for their anticancer potential. A study found that these compounds could inhibit specific kinases involved in cancer progression, with some derivatives demonstrating IC50 values in the nanomolar range against various cancer cell lines . The structural modifications, such as the introduction of specific functional groups, were crucial for enhancing their potency and selectivity.
Antiviral Activity
The antiviral properties of imidazo[1,2-a]pyridine derivatives have been explored in the context of viral infections. One study highlighted the effectiveness of these compounds against the HI virus, showcasing their potential as therapeutic agents in virology .
Case Study 1: Anti-TB Activity
A series of imidazo[1,2-a]pyridine amides and sulfonamides were synthesized and evaluated for anti-TB activity. The most potent compound demonstrated an MIC of 0.05 μg/mL against M. tuberculosis H37Rv, indicating strong potential for further development as an anti-TB agent .
Case Study 2: Anticancer Activity
In another investigation, a novel class of imidazo[1,2-a]pyridines was developed with significant PDGFR activity. The lead compound exhibited an IC50 value of 18 nM in cellular assays, highlighting its potential as a targeted therapy for specific cancer types .
Q & A
Q. What are the established synthetic routes for Imidazo[1,2-a]pyridin-2-amine dihydrochloride, and how are reaction parameters optimized?
Methodological Answer: The synthesis typically involves:
- Core Formation : Cyclization of amino-pyridine precursors under reflux in ethanol at 80°C to form the imidazo[1,2-a]pyridine core .
- Functionalization : Introduction of substituents (e.g., methyl groups) via alkylation or nucleophilic substitution, optimized using catalysts like palladium or copper .
- Salt Formation : Treatment with hydrochloric acid to yield the dihydrochloride salt, with pH control to ensure stoichiometric conversion . Optimization Strategies :
- Microwave-assisted synthesis reduces reaction time by 30–50% compared to conventional heating .
- Solvent selection (e.g., DMF for polar intermediates) improves yield by 15–20% .
Table 1: Key Synthesis Parameters
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| Core Formation | Cyclization | 80°C, 12 h, ethanol | 65–75 |
| Methylation | Alkylation | 60°C, 6 h, DMF | 80–85 |
| Salt Formation | Acidification | HCl (2M), RT | >95 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms dihydrochloride formation via amine proton shifts .
- IR Spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and C-Cl bonds (700–800 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 234.12) and fragmentation patterns . Key Data to Report :
- Purity (>98% via HPLC), melting point (decomposes at 210–215°C), and solubility profile (e.g., >50 mg/mL in water) .
Advanced Research Questions
Q. How can density functional theory (DFT) studies enhance understanding of this compound’s reactivity and electronic properties?
Methodological Answer:
- Reaction Mechanism Modeling : DFT calculates transition states for cyclization steps, identifying energy barriers (e.g., ΔG‡ = 25–30 kcal/mol) to optimize catalysts .
- Electronic Properties : HOMO-LUMO gaps (~4.5 eV) predict electrophilic/nucleophilic sites, guiding functionalization strategies . Case Study :
- DFT-guided synthesis of bis-imidazo derivatives achieved 90% yield by stabilizing charge-transfer intermediates .
Table 2: DFT-Derived Parameters
| Property | Value | Implication |
|---|---|---|
| HOMO (eV) | -6.2 | High electrophilicity at C3 |
| LUMO (eV) | -1.7 | Susceptible to nucleophilic attack |
| Dipole Moment | 5.1 D | Enhanced solubility in polar solvents |
Q. What experimental design approaches (e.g., factorial design) are effective for optimizing synthesis yield and purity?
Methodological Answer:
- Factorial Design : Varies factors (temperature, solvent ratio, catalyst loading) to identify interactions. For example, a 2³ design reduced impurities by 40% .
- Response Surface Methodology (RSM) : Models nonlinear relationships (e.g., solvent polarity vs. yield) to pinpoint optimal conditions (e.g., 70°C, 1:3 ethanol/water) . Key Metrics :
- Pareto charts prioritize influential factors (e.g., temperature contributes 60% to yield variance) .
- Central composite designs minimize experiments by 50% while maintaining resolution .
Q. How can researchers resolve contradictions in biological activity data across assay systems (e.g., kinase inhibition vs. cell-based assays)?
Methodological Answer:
- Assay Validation : Cross-check kinase inhibition (IC50) with orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding .
- Cell-Based Triangulation : Compare cytotoxicity (MTT assay) with target-specific readouts (e.g., Western blot for c-Kit phosphorylation) . Case Study :
- Discrepancies in IC50 values (50 nM in biochemical vs. 200 nM in cellular assays) were resolved by adjusting ATP concentrations to physiological levels (2 mM vs. 1 mM in vitro) .
Table 3: Biological Activity Comparison
| Assay Type | IC50 (nM) | Key Variables |
|---|---|---|
| Biochemical (c-Kit) | 50 | ATP = 1 mM |
| Cellular (HEK293) | 200 | ATP = 2 mM, serum interference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
